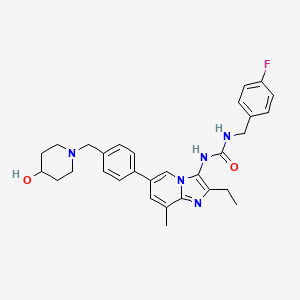
ATX inhibitor 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATX inhibitor 12 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid . This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production . Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Vorbereitungsmethoden
The synthesis of ATX inhibitor 12 involves several steps, including the preparation of key intermediates and the final coupling reactions . The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .
Analyse Chemischer Reaktionen
ATX inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Wissenschaftliche Forschungsanwendungen
ATX inhibitor 12 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production . In biology, it is used to investigate the role of autotaxin in cell signaling and its impact on various cellular processes . In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting autotaxin .
Wirkmechanismus
The mechanism of action of ATX inhibitor 12 involves the inhibition of autotaxin’s enzymatic activity . By binding to the active site of autotaxin, this compound prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the associated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
ATX inhibitor 12 can be compared with other autotaxin inhibitors such as GLPG1690, BBT-877, and BLD-0409 . While these compounds share a common target, they differ in their chemical structures, binding modes, and pharmacokinetic properties . This compound is unique in its specific binding affinity and selectivity for autotaxin, which may result in distinct therapeutic effects and potential advantages in clinical applications .
Eigenschaften
Molekularformel |
C30H34FN5O2 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
1-[2-ethyl-6-[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]-3-[(4-fluorophenyl)methyl]urea |
InChI |
InChI=1S/C30H34FN5O2/c1-3-27-29(34-30(38)32-17-21-6-10-25(31)11-7-21)36-19-24(16-20(2)28(36)33-27)23-8-4-22(5-9-23)18-35-14-12-26(37)13-15-35/h4-11,16,19,26,37H,3,12-15,17-18H2,1-2H3,(H2,32,34,38) |
InChI-Schlüssel |
FEXSQVDKSHZBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)CN4CCC(CC4)O)NC(=O)NCC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















